2-Methyl-2-hexenoic acid

描述

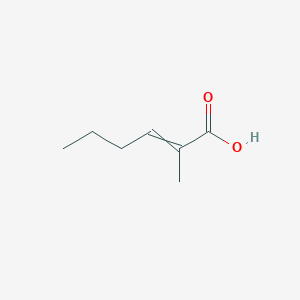

2-Methyl-2-hexenoic acid (C₇H₁₂O₂) is an α,β-unsaturated carboxylic acid with a molecular weight of 128.17 g/mol . Its IUPAC name is (2E)-2-methyl-2-hexenoic acid, and it is identified by CAS numbers 97961-66-5 and 28897-58-7 . Structurally, it features a methyl group at the second carbon and a conjugated double bond between carbons 2 and 3 (Figure 1). This compound is utilized in organic synthesis, nanoparticle functionalization , and fragrance formulations . Its IR and UV spectral properties (e.g., λmax and absorption peaks) are critical for distinguishing it from positional and stereoisomers .

属性

IUPAC Name |

(E)-2-methylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOVMBAFZSPEQU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067422 | |

| Record name | 2-Hexenoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28897-58-7, 97961-66-5 | |

| Record name | 2-Hexenoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028897587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylhex-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-2-hexenoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZM6AC2ZNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Detailed Stepwise Preparation Method

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| A | Conversion of 2-methylene hexanoic acid to acid chloride | Using methods by Ikakura, Sato, and Matsuo; typically involves reaction with reagents like thionyl chloride or oxalyl chloride under controlled temperature | Acid chloride is a reactive intermediate for further amide formation |

| B | Formation of amide with L-proline | Acid chloride added to L-proline in a biphasic mixture of water and diethyl ether; pH maintained at 10-11 with concentrated NaOH; stirred at ambient temperature for 15 min to 2 hours | pH control critical to maintain amide formation and prevent side reactions |

| C | Bromolactonization | Addition of N-bromosuccinimide (NBS) to amide dissolved in aprotic polar solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO); stirred at ambient temperature for 12-36 hours | Yields bromolactone intermediate; reaction protected from light and under inert atmosphere |

| D | Dehalogenation to oxazine | Bromolactone heated with tri-n-butyltin hydride and benzoyl peroxide in methylene chloride at reflux for 15-36 hours | Converts bromolactone to oxazine intermediate |

| E | Hydrolysis of oxazine | Heating oxazine at 100-105°C in concentrated hydrobromic acid (HBr) for 15-24 hours | Final step producing (+)S-2-hydroxy-2-methyl-hexanoic acid with high optical purity |

Key Research Findings and Data

Optical Purity and Yield : The use of L-proline as a chiral agent during amide formation and bromolactonization ensures high stereospecificity and optical purity of the product. The final acid crystallizes as white needles with melting points around 73.5-74.5°C, indicative of purity.

Solvent Effects : Aprotic polar solvents like DMF and DMSO are essential for efficient bromolactonization, likely due to their ability to stabilize reaction intermediates and facilitate halogen transfer.

Reaction Times : Bromolactonization requires prolonged stirring (12-36 hours) at ambient temperature, while dehalogenation and hydrolysis steps require heating for extended periods (15-36 hours and 15-24 hours respectively) to ensure complete conversion.

Purification : The bromolactone and final acid are purified using conventional extraction, silica gel chromatography, and recrystallization from diethyl ether to obtain analytically pure samples.

Summary Table of Reaction Parameters

| Step | Reagents | Solvent | Temperature | Time | pH | Outcome |

|---|---|---|---|---|---|---|

| A | 2-methylene hexanoic acid + SOCl2 (or equivalent) | - | Controlled (room temp to reflux) | Variable | - | Acid chloride |

| B | Acid chloride + L-proline + NaOH | H2O + diethyl ether | Ambient | 15 min - 2 h | 10-11 | Amide intermediate |

| C | Amide + N-bromosuccinimide | DMF or DMSO | Ambient | 12 - 36 h | - | Bromolactone |

| D | Bromolactone + tri-n-butyltin hydride + benzoyl peroxide | Methylene chloride | Reflux | 15 - 36 h | - | Oxazine |

| E | Oxazine + concentrated HBr | - | 100-105°C | 15 - 24 h | - | (+)S-2-hydroxy-2-methyl-hexanoic acid |

Additional Notes

The process is patented and has been referenced in multiple patent documents, indicating its industrial relevance and reproducibility.

The method is adaptable for the synthesis of stereospecific prostaglandin intermediates, highlighting its synthetic utility beyond just 2-methyl-2-hexenoic acid.

Use of tri-n-butyltin hydride and benzoyl peroxide requires careful handling due to toxicity and radical reaction mechanisms.

化学反应分析

Types of Reactions

2-Methyl-2-hexenoic acid, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of hexanoic acid derivatives.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the double bond.

Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Hexanoic acid derivatives.

Substitution: Esters, amides, and other functional derivatives.

科学研究应用

Chemical Synthesis

MHA serves as a significant building block in organic synthesis. It is utilized in the production of various chemical compounds, including:

- Reagents for Organic Reactions : MHA is employed in several chemical reactions, including acylation and esterification processes, due to its reactivity as a carboxylic acid.

- Synthesis of Pharmaceuticals : The compound's structure allows it to be modified into various pharmaceutical intermediates, enhancing its utility in drug development.

Biological Research

MHA has been studied for its biological activities, which include:

-

Antimicrobial Properties : Research indicates that MHA exhibits antimicrobial activity against several pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for food preservation and cosmetic formulations.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.5% Escherichia coli 0.5% Listeria monocytogenes 1% -

Anti-inflammatory Effects : In animal studies, MHA demonstrated significant anti-inflammatory activity. For example, in a rat model of induced inflammation, MHA administration resulted in reduced paw edema compared to control groups.

Treatment Group Paw Volume (mL) Before Paw Volume (mL) After Control 10.5 12.0 Experimental (15 mg/kg) 10.5 9.0

Medical Applications

Ongoing research explores the therapeutic potential of MHA:

- Drug Development : MHA is being investigated for its potential use in developing new drugs due to its biological activities.

- Biomarker Research : The compound may serve as a biomarker for certain metabolic disorders, aiding in diagnostic applications.

Industrial Use

In industrial settings, MHA finds applications in:

- Fragrance and Flavor Production : Its pleasant odor profile makes it suitable for use in perfumes and flavoring agents.

- Chemical Manufacturing : MHA is involved in the synthesis of various industrial chemicals, contributing to the production of polymers and other materials.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MHA against foodborne pathogens, demonstrating significant inhibition at low concentrations.

Case Study 2: Anti-inflammatory Activity

Research involving rats showed that MHA significantly reduced inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

作用机制

The mechanism of action of 2-Methyl-2-hexenoic acid, involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, influencing metabolic processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Positional Isomers

Positional isomers differ in the location of the methyl group or double bond. Key examples include:

Key Differences :

- 3-Methyl-2-hexenoic acid was erroneously linked to schizophrenia due to its presence in sweat, but subsequent studies disproved this association .

- α-Methyl-α-hexenoic acid shows distinct IR absorption at 1700–1750 cm⁻¹ and UV λmax ~210 nm, differing from this compound .

Stereoisomers

Stereoisomers share the same connectivity but differ in spatial arrangement. Examples include:

Key Findings :

- Ethyl esters of 3-methyl-2-hexenoic acid (E/Z mixtures) cross-adapt olfactorily with the parent acid, demonstrating structural similarity’s role in sensory perception .

- The Z-isomer of ethyl 3-methyl-2-hexenoate is detected at lower thresholds (0.1 ppm) than the E-isomer (1.0 ppm), highlighting stereochemical impact on odor sensitivity .

Functional Derivatives

Derivatives such as esters and salts alter physicochemical properties:

Key Insights :

- Ethyl esters of this compound are less acidic (pKa ~4.5) than the parent acid (pKa ~2.8), enhancing volatility for fragrance use .

- 2-Ethyl-2-hexenoic acid has a longer alkyl chain, increasing lipophilicity for applications in coatings and adhesives .

生物活性

2-Methyl-2-hexenoic acid, a medium-chain fatty acid, is notable for its diverse biological activities and applications. This article explores its chemical properties, biological effects, potential therapeutic uses, and safety considerations, supported by relevant data and case studies.

- Molecular Formula : CHO

- Molecular Weight : 128.17 g/mol

- CAS Number : 28897-58-7

- Physical State : Colorless to light yellow liquid

- Boiling Point : 89 °C at 1 mmHg

- Flash Point : 86 °C

- Specific Gravity : 0.97 at 20 °C

Biological Activity

This compound has been studied for its various biological activities, including:

-

Antimicrobial Properties :

- Studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and as a natural preservative in cosmetic formulations .

- Anti-inflammatory Effects :

- Analgesic Potential :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various fatty acids, including this compound, against common foodborne pathogens. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5% (v/v), highlighting its potential as a food preservative.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 0.5% |

| Listeria monocytogenes | 1% |

Case Study 2: Anti-inflammatory Activity

In a study involving rats subjected to induced inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. The anti-inflammatory effects were quantified using paw volume measurements over a period of 24 hours.

| Treatment Group | Paw Volume (mL) Before | Paw Volume (mL) After |

|---|---|---|

| Control | 10.5 | 12.0 |

| Experimental (15 mg/kg) | 10.5 | 9.0 |

Safety and Toxicology

While exploring the biological activities of this compound, safety considerations are paramount:

常见问题

What are the recommended synthetic routes for 2-Methyl-2-hexenoic acid, and how can reaction conditions be optimized for yield?

Basic Research Question

this compound (C₇H₁₂O₂; molecular weight 128.17) is typically synthesized via acid-catalyzed dehydration of β-hydroxycarboxylic acids or through cross-aldol condensation followed by oxidation. For example, β-methyl-β-hydroxyhexanoic acid can undergo dehydration with concentrated sulfuric acid at 80–100°C to yield the α,β-unsaturated acid. Optimization involves adjusting catalyst concentration (e.g., 5–10% H₂SO₄), solvent polarity (e.g., toluene for azeotropic water removal), and reaction time (4–8 hours) to maximize yield (>70%) while minimizing side reactions like polymerization . Kinetic studies using GC-MS can monitor intermediate formation to refine conditions .

How should researchers characterize the stereoisomeric purity of this compound using spectroscopic methods?

Basic Research Question

The (E)- and (Z)-isomers of this compound (CAS: 97961-66-5 and 27960-21-0) require rigorous stereochemical analysis. Key methods include:

- ¹H NMR : Compare coupling constants (J) of the α,β-unsaturated protons. For the (E)-isomer, J ≈ 12–16 Hz due to trans-diaxial coupling, whereas the (Z)-isomer shows J ≈ 6–10 Hz .

- 13C NMR : The carbonyl carbon (C=O) shifts ~170–175 ppm, with deshielding effects varying by isomer .

- Chiral GC-MS : Use a β-cyclodextrin column to resolve enantiomers, validated against reference standards .

What strategies are effective in resolving contradictions in reported physical properties (e.g., melting points) of this compound across literature sources?

Advanced Research Question

Discrepancies in properties like melting points (e.g., 217°C in vs. unlisted in ) often arise from isomer mixtures or impurities. To resolve:

Purification : Recrystallize from hexane/ethyl acetate (3:1) and verify purity via HPLC (≥98% area) .

Differential Scanning Calorimetry (DSC) : Measure phase transitions under nitrogen to confirm thermal behavior .

Cross-Reference CAS Entries : Distinguish between isomers (e.g., CAS 97961-66-5 vs. 28897-58-7) using registry databases like ChemIDplus .

How can computational chemistry aid in predicting the reactivity of this compound in catalytic hydrogenation reactions?

Advanced Research Question

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model hydrogenation pathways:

- Active Site Modeling : Simulate Pd/C or Raney Ni catalysts interacting with the α,β-unsaturated bond to predict regioselectivity .

- Transition State Analysis : Calculate activation energies for syn vs. anti addition to optimize hydrogen pressure (1–5 bar) and temperature (25–50°C) .

- Solvent Effects : Compare THF (polar aprotic) vs. ethanol (protic) using COSMO-RS to guide solvent selection for >90% conversion .

What are the critical safety protocols for handling this compound in laboratory settings?

Basic Research Question

Safety measures align with GHS guidelines:

- PPE : Nitrile gloves (tested via ASTM D6978), chemical-resistant suits, and full-face respirators with organic vapor cartridges .

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste (EPA RCRA D001) .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, administer oxygen and seek medical evaluation .

How can researchers design experiments to investigate the biological activity of this compound in microbial systems?

Advanced Research Question

Methodology for antimicrobial assays:

Strain Selection : Use Gram-negative (E. coli) and Gram-positive (S. aureus) models, cultured in Mueller-Hinton broth .

Dose-Response Analysis : Prepare logarithmic dilutions (0.1–10 mM) and measure MIC via optical density (OD₆₀₀) .

Mechanistic Studies : Conduct proteomics (LC-MS/MS) to identify protein targets, such as fatty acid biosynthesis enzymes (e.g., FabI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。